

Spectroscopic and Synthetic Profile of 1-Methoxycyclopropanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxycyclopropanecarboxylic acid

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This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathways for **1-methoxycyclopropanecarboxylic acid** (CAS No. 100683-08-7), a valuable building block in organic synthesis, particularly for pharmaceutical and agrochemical applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical characterization and preparation.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been generated using validated prediction models to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-Methoxycyclopropanecarboxylic Acid**

Chemical Shift (ppm)	Multiplicity	Protons	Assignment
~10-12	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~3.4	Singlet	3H	Methoxy (-OCH ₃)
~1.5	Multiplet	2H	Cyclopropane (-CH ₂ -)
~1.2	Multiplet	2H	Cyclopropane (-CH ₂ -)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-Methoxycyclopropanecarboxylic Acid**

Chemical Shift (ppm)	Carbon Type	Assignment
~175	Quaternary	Carboxylic Acid (C=O)
~65	Quaternary	C-OCH ₃
~55	Primary	Methoxy (-OCH ₃)
~20	Secondary	Cyclopropane (-CH ₂ -)

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinctive broad and strong absorption bands.

Table 3: Predicted IR Absorption Bands for **1-Methoxycyclopropanecarboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Strong, Broad	O-H Stretch	Carboxylic Acid
~2950	Medium	C-H Stretch	Methoxy & Cyclopropane
~1710	Strong	C=O Stretch	Carboxylic Acid
~1250	Strong	C-O Stretch	Carboxylic Acid & Methoxy

Mass Spectrometry (MS)

While a specific experimental mass spectrum for **1-methoxycyclopropanecarboxylic acid** is not publicly available, the expected molecular ion peak ($[M]^+$) would be observed at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for **1-Methoxycyclopropanecarboxylic Acid**

Parameter	Value
Molecular Formula	C ₅ H ₈ O ₃
Molecular Weight	116.12 g/mol
Predicted $[M]^+$ Peak	m/z 116

Experimental Protocols

A key industrial synthesis for 1-methoxycyclopropane-1-carboxylic acid initiates from methacrylic acid methyl ester. This process involves three main stages: cyclopropanation, dehalogenation, and hydrolysis.^[1]

Synthesis of 1-Methoxycyclopropanecarboxylic Acid

- Cyclopropanation: Methacrylic acid methyl ester undergoes a cyclopropanation reaction with a dihalocarbene. In a common industrial approach, dichlorocarbene is generated in situ from

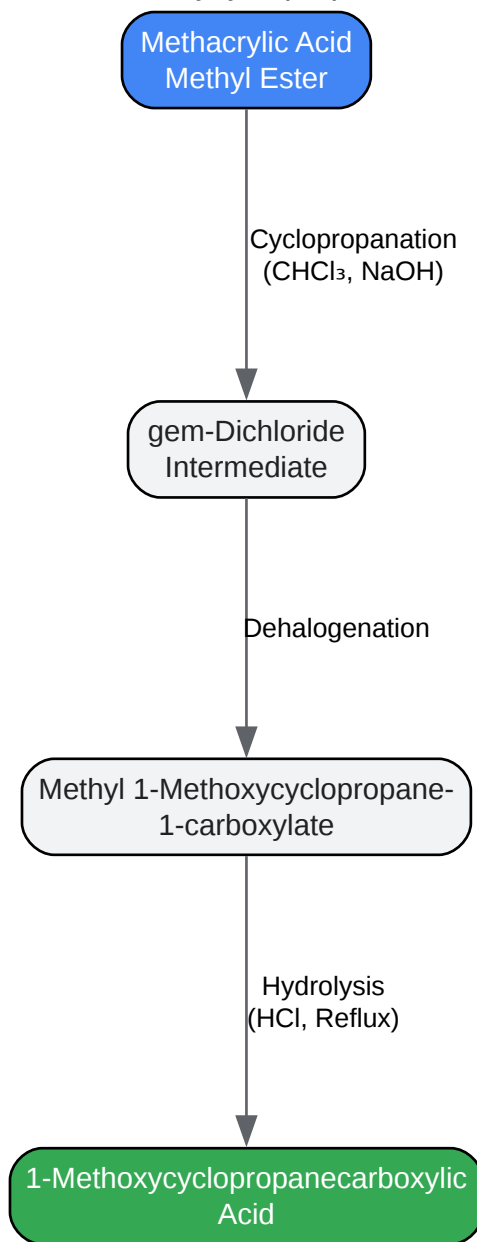
chloroform and a strong base like sodium hydroxide.^[1]

- Dehalogenation: The resulting gem-dihalide intermediate is then subjected to dehalogenation.
- Hydrolysis: The final step is the conversion of the methyl ester group to the carboxylic acid through acid-catalyzed hydrolysis, typically using hydrochloric acid under reflux conditions. This reaction cleaves the ester bond to yield the final product.^[1]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for **1-methoxycyclopropanecarboxylic acid**.

Synthesis of 1-Methoxycyclopropanecarboxylic Acid



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Caption: Synthetic pathway of **1-methoxycyclopropanecarboxylic acid**.

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References

- 1. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
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